molecular formula C13H13N5 B2479839 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile CAS No. 1269354-97-3

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

Número de catálogo B2479839
Número CAS: 1269354-97-3
Peso molecular: 239.282
Clave InChI: OABKRYQGMOXGHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, also known as PBTZ169, is a novel compound that has been recently synthesized and studied for its potential use in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is a major public health concern worldwide. The current treatment for TB is lengthy and often associated with adverse side effects, leading to a need for new and more effective treatments. PBTZ169 has shown promising results in preclinical studies and is being further investigated for its potential as a new anti-TB drug.

Mecanismo De Acción

The exact mechanism of action of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of TB bacteria. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to inhibit the activity of several enzymes involved in the synthesis of mycobacterial cell wall components, as well as disrupt the energy metabolism of the bacteria. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile also appears to interfere with the bacterial stress response, leading to increased susceptibility to other TB drugs.
Biochemical and Physiological Effects:
2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to have low toxicity in vitro and in vivo, indicating that it has potential for use as a safe and effective anti-TB drug. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. In animal studies, 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been shown to reduce bacterial load in the lungs and spleen, indicating its potential as a new TB treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that it has shown potent activity against both drug-sensitive and drug-resistant strains of TB, including MDR-TB and XDR-TB. 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB. However, one limitation of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile is that its exact mechanism of action is not fully understood, which could make it difficult to develop as a new drug.

Direcciones Futuras

There are several future directions for research on 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. One area of focus is to further elucidate the mechanism of action of the compound, which could lead to the development of more effective anti-TB drugs. Another area of focus is to optimize the synthesis method for 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile, in order to increase the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile in humans, and to determine its potential for use as a new anti-TB drug.

Métodos De Síntesis

The synthesis of 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile involves several steps, starting with the reaction of 2-bromo-5-nitrobenzonitrile and 1-pyrrolidinecarboxaldehyde to form 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile. This intermediate is then reduced to 2-(pyrrolidin-1-yl)-5-aminobenzonitrile, which is subsequently reacted with 4H-1,2,4-triazole-4-carboxylic acid to form the final product, 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile. The synthesis method has been optimized to yield high purity and high yield of the compound.

Aplicaciones Científicas De Investigación

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has been extensively studied for its potential as a new anti-TB drug. Preclinical studies have shown that 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has potent activity against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). 2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile has also been shown to have a synergistic effect when used in combination with existing TB drugs, suggesting that it could be used as part of a combination therapy for TB.

Propiedades

IUPAC Name

2-pyrrolidin-1-yl-5-(1,2,4-triazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c14-8-11-7-12(18-9-15-16-10-18)3-4-13(11)17-5-1-2-6-17/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABKRYQGMOXGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=NN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-5-(4H-1,2,4-triazol-4-yl)benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.